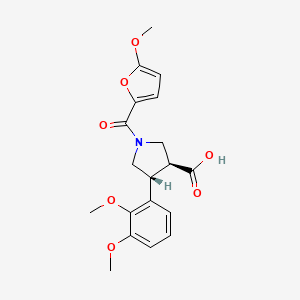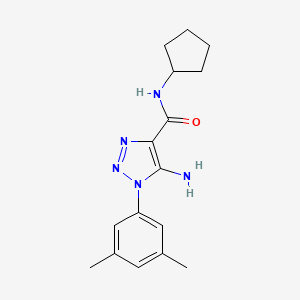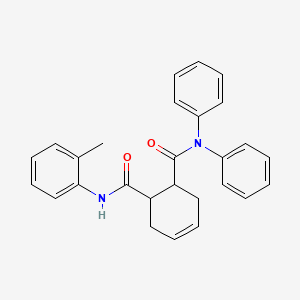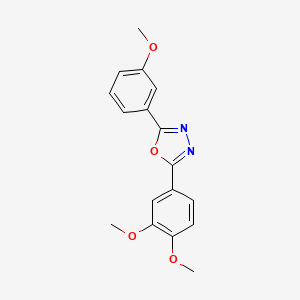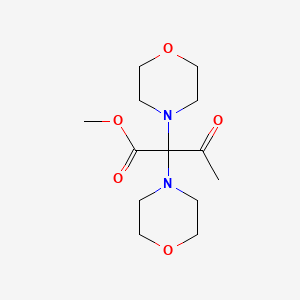
methyl 2,2-dimorpholin-4-yl-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimorpholin-4-yl-3-oxobutanoate appears to be a complex ester with potential significance in organic synthesis, given its structural components. The related research focuses on the synthesis, structural analysis, and properties of similar compounds, offering insights into how such chemicals are studied and applied in the field of organic chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic or amino acids. For instance, the synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid through selective methylation, Boc-protection, acylation, and oxidation demonstrates a complex process involving several reaction steps and intermediate compounds (Zhang Xingxian, 2012).
Molecular Structure Analysis
Detailed molecular structure analysis, including Density Functional Theory (DFT) calculations, provides insights into the equilibrium geometry, electronic structure, and other molecular properties. For instance, the study on 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6] naphthyridine-6(5H),8-dione highlights the use of DFT to understand the compound's structure and properties (S. A. Halim & M. Ibrahim, 2017).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds under various conditions can be studied through their synthesis and subsequent reactions. For example, the transformation of 4-methylthio-2-oxobutanoate into methional in cellular environments indicates specific reaction pathways and intermediates relevant in biosynthesis and potentially in synthetic organic chemistry (G. Quash et al., 1995).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds. While specific data on this compound is not provided, related studies on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid offer valuable information on vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, contributing to a comprehensive physical properties profile (Rahul Raju et al., 2015).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity, stability, and interactions with other molecules. Research on α-oxo ketene dithioacetals, for instance, illustrates how structural variations influence reactivity and potential applications in synthetic chemistry, providing insights into the chemical properties of structurally related compounds (Sun Ran et al., 2005).
科学的研究の応用
Molecular Synthesis and Structural Analysis
- The synthesis of oxime derivatives, including those with succinimid and morpholin groups, has been achieved, demonstrating the structural versatility and potential utility of compounds containing morpholine rings. These compounds exhibit distinct configurations and form networks through interactions, suggesting their potential applications in material science and molecular engineering (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Electronic Structure and NLO Analysis
- The synthesis and detailed analysis of a new derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), have been carried out. Density Functional Theory (DFT) calculations, along with electronic structure, NLO, and natural bonding orbital (NBO) analyses, suggest applications in materials science, particularly in the development of materials with nonlinear optical properties (Halim & Ibrahim, 2017).
Mechanism of Action in Receptor Modulation
- Research into the noncompetitive inhibition by novel GluN2C/D N-Methyl-d-aspartate (NMDA) receptor subunit-selective modulators, including compounds with complex molecular structures, has elucidated their mechanism of action. These studies contribute to a deeper understanding of receptor-ligand interactions and have implications for the development of targeted therapies in neurological disorders (Acker et al., 2011).
Hetero- and Carbo-cyclization Processes
- The utility of 2-aminobuta-1,3-diene derivatives as building blocks in hetero- and carbo-cyclization processes has been demonstrated. These compounds show high degrees of diastereoselectivity, indicating their significance in the synthesis of complex organic molecules (Barluenga, Aznar, Cabal, Cano, & Foces-Foces, 1988).
Electrochemical Fluorination
- The electrochemical fluorination of derivatives of morpholine, piperidine, and carbazole, including the synthesis of perfluoro-derivatives, reveals the potential of these processes in modifying organic molecules for various applications, including in pharmaceuticals and material science (Meinert, Fackler, Mader, Reuter, & Röhlke, 1991).
特性
IUPAC Name |
methyl 2,2-dimorpholin-4-yl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-11(16)13(12(17)18-2,14-3-7-19-8-4-14)15-5-9-20-10-6-15/h3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFJQKQRQHJQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)(N1CCOCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)
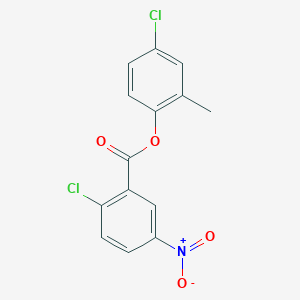
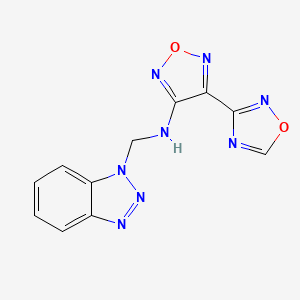
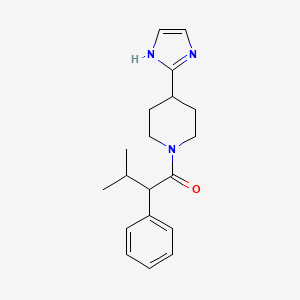

![1,9-dimethyl-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604372.png)
![2-benzyl-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5604375.png)
![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5604378.png)

